Home > Products > Screening Compounds P140635 > 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one - 1049566-95-1

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Catalog Number: EVT-2976539
CAS Number: 1049566-95-1
Molecular Formula: C16H17ClN4O2
Molecular Weight: 332.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been described in the literature. The compound can be synthesized by reacting 6-chloro-2-methylpyridazin-3(2H)-one with 1-(2-chlorophenyl)piperazine in the presence of a suitable base and solvent. [ [] ]

Molecular Structure Analysis

6-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is characterized by a pyridazinone ring core substituted at the 6-position with a piperazine moiety. The piperazine ring is further substituted with a 2-chlorophenyl group. [ [] ] Detailed structural information, including bond lengths, bond angles, and torsion angles, can be obtained from X-ray crystallography studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one have not been extensively reported in the literature. The available information primarily focuses on its melting point and solubility. [ [] ] Further research is needed to determine other key physical and chemical properties such as boiling point, density, refractive index, and spectroscopic characteristics.

1. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one []

Relevance: This compound is structurally related to 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one due to the presence of the 1,4-disubstituted piperazine and the pyridazinone ring system, although the substitution patterns differ significantly. Both compounds belong to the broader category of pyridazinone derivatives with piperazine substituents, indicating a potential for similar chemical properties and biological activities.

2. Hexanoylglycine []

Compound Description: Hexanoylglycine is a diagnostic marker for medium-chain acyl-coenzyme A dehydrogenase deficiency. The study utilizing this compound focuses on developing a sample-triplex LC/ESI-MS/MS assay for its quantification in urine. []

Relevance: While Hexanoylglycine is not directly structurally related to 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, the paper discussing this compound highlights the application of derivatization with piperazine isotopologues for enhanced analytical efficiency. This suggests a potential for applying similar derivatization strategies to analyze the target compound, particularly for quantifying related metabolites or impurities.

3. tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate []

Compound Description: This molecule features a pyrazole ring core, distinct from the pyridazinone present in the target compound. The pyrazole ring is substituted with both chlorophenyl and fluorophenyl groups. Additionally, a tert-butyl carbamate-protected piperazine moiety is linked to the pyrazole through a carbonyl spacer. []

Relevance: Despite the difference in core heterocycles (pyrazole vs. pyridazinone), this compound shares the 1,4-disubstituted piperazine moiety with 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one. This structural similarity highlights the recurring use of piperazine derivatives in medicinal chemistry and suggests potential commonalities in their binding interactions with biological targets, although the specific pharmacologic profiles might differ significantly.

4. 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one []

Compound Description: This compound is a coumarin derivative designed as a 5-HT1A receptor agent. It features a 4-methylcoumarin scaffold with a piperazine moiety linked through a butoxy chain. The piperazine ring is substituted with a 3-bromophenyl group. []

Relevance: The shared feature between this compound and 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is the presence of a 1,4-disubstituted piperazine ring. Despite belonging to distinct chemical classes (coumarin vs. pyridazinone), this similarity points to the versatility of piperazine derivatives in drug design and their potential for interacting with a range of biological targets.

5. (S)-3-(2-chlorophenyl)-2-[2-(6-diethylaminomethylpyridin-2-yl)vinyl]-6-fluoroquinazolin-4(3H)-one []

Compound Description: This compound is a quinazolinone derivative investigated for its atropisomerization properties. It features a quinazolinone ring substituted with a 2-chlorophenyl group, a vinylpyridinyl moiety, and a fluorine atom. []

Relevance: The structural relationship to 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one lies in the presence of a 2-chlorophenyl substituent on a heterocyclic ring system. Though the core heterocycles (quinazolinone vs. pyridazinone) and overall structures differ, this shared feature suggests a potential for similar physicochemical properties and possibly shared synthetic intermediates.

6. (1R,3′S,4′R*)-4′-(4-Chlorophenyl)-3′-[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]-1′-methylspiro[acenaphthylene-1,2′-pyrrolidin]-2-one []

Compound Description: This complex molecule consists of a quinoline ring, a chlorophenyl group, and an acenaphthylene system attached to a central pyrrolidine ring. The compound has three stereogenic centers and crystallizes as a racemate. []

Relevance: This compound shares the 4-chlorophenyl substituent with 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one. Despite the vast difference in their overall structures, the presence of this common moiety suggests potential similarities in their synthetic routes or in the physicochemical properties conferred by the chlorophenyl substituent.

7. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one []

Compound Description: This compound contains a pyrazole ring core substituted with a 4-chlorophenyl and a 4-fluorophenyl group. The key difference from the target compound is the presence of a piperidin-4-one moiety instead of a piperazine ring. []

Relevance: Despite the difference in the six-membered nitrogen-containing ring (piperidine vs. piperazine), this compound shares the 4-chlorophenyl substituent and the carbonyl linker with 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one. This similarity indicates that variations in the cyclic amine moiety are explored in medicinal chemistry while retaining certain key structural features, potentially impacting binding interactions and pharmacologic profiles.

8. WIN 55212-2 [(4,5-dihydro-2-methyl-4(4-morpholinylmethyl)-1-(1-naphthalenyl-carbonyl)-6H-pyrrolo[3,2,1ij]quinolin-6-one] [, ]

Compound Description: WIN 55212-2 is a selective cannabinoid agonist. Studies demonstrate its potent hypothermic effects mediated by the CB1 receptor, particularly in the preoptic anterior hypothalamic nucleus. [, ]

Relevance: While WIN 55212-2 is structurally distinct from 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, it highlights the role of cyclic amine substituents (morpholine in this case) in modulating the activity of compounds targeting the central nervous system. This suggests that variations in the piperazine substituent of the target compound could significantly influence its pharmacological profile.

9. SR141716A [N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride] [, ]

Compound Description: SR141716A acts as a selective CB1 antagonist. It has demonstrated efficacy in blocking the hypothermic effects of the cannabinoid agonist WIN 55,212-2. [, ]

Relevance: Although structurally dissimilar to 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, SR141716A highlights the role of 4-chlorophenyl substituents in compounds targeting the endocannabinoid system. This raises the possibility that the 2-chlorophenyl group in the target compound could contribute to interactions with similar biological targets, although further investigation is required to confirm this hypothesis.

10. 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one []

Compound Description: This compound, abbreviated as DMDO-Br, is a key reagent in the synthesis of tertiary amines. The study emphasizes the importance of controlling reaction conditions to optimize the yield of the desired product and minimize by-products. []

Relevance: While not directly structurally related to 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, the research involving DMDO-Br highlights the reactivity of halogenated alkyl moieties with secondary amines, such as piperazine. This underscores the potential for utilizing similar reactions in the synthesis of the target compound or its analogs, particularly in introducing variations in the piperazine substituent.

11. 3-[methyl(1,2,3,4- tetrahydronaphthalen-2-yl)amino]pyrazine-2-carbonitrile []

Compound Description: This compound is an activator of the orphan receptor GPR17. Its identification contributes to understanding the physiological functions of GPR17 in the liver and kidney. []

Relevance: Although not directly structurally related to 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, this compound highlights the pharmacological activity of pyrazine derivatives. This raises the possibility that the pyridazinone ring in the target compound could contribute to its biological activity through interactions with specific receptors or enzymes.

12. 4-(4-fluorophenyl)-5-methyl-N-(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide []

Compound Description: This compound is another activator of the orphan receptor GPR17, identified through a chemical screen. []

Relevance: While not directly related to the target compound in terms of structure, this compound further emphasizes the biological activity of heterocyclic compounds, specifically those containing thiophene moieties. This suggests that incorporating similar heterocyclic systems into analogs of 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one could lead to modifications in their pharmacological properties.

13. N-[-(4-chlorophenyl)methylene] nicotinohydrazide []

Compound Description: This compound is a Schiff base synthesized from nicotinohydrazide and 4-chlorobenzaldehyde. It has been investigated for its ability to form complexes with transition metals, which could enhance its biological activity. []

Relevance: The structural similarity to 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one lies in the presence of the 4-chlorophenyl moiety. This shared feature suggests the potential for similar chemical properties and interactions with biological targets, particularly those involving metal complexation.

14. 4-(1-(2-(4-((2-(4-chloro-1H-pyrazol-1-yl)ethyl)amino)-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-1H-benzo[d]imidazol-6-yl)piperidin-4-yl) piperazine-1-carboxylate (BMS-665351) []

Compound Description: BMS-665351 is an insulin-like growth factor-1 receptor (IGF-1R) inhibitor that induces CYP3A4 expression through a CAR-dependent mechanism. []

Relevance: While this compound is structurally complex and distinct from 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, it shares the 1,4-disubstituted piperazine moiety. This common feature highlights the role of piperazine derivatives in drug design for diverse targets.

15. 3-Hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one (3i) []

Compound Description: This pyranone derivative exhibited significant activity in the subcutaneous Metrazol (scMet) test, suggesting potential anticonvulsant properties. []

Relevance: Although belonging to a different chemical class than 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, compound 3i highlights the potential of piperazine derivatives with trifluoromethyl-substituted phenyl rings for exhibiting anticonvulsant activity. This suggests that incorporating similar substituents into analogs of the target compound could influence their interactions with neural targets and potentially lead to anticonvulsant properties.

16. 1-[(2-chlorophenyl)-diphenylmethyl]-1H-imidazole (CTZ) []

Compound Description: CTZ is an antifungal agent used in the study for developing metal-based azole drug complexes with enhanced antifungal activity against Sporothrix species. []

Relevance: While not directly structurally related to 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, CTZ shares the 2-chlorophenyl substituent. This common feature emphasizes the importance of halogenated aromatic rings in pharmaceuticals, potentially contributing to their binding affinity and pharmacological activity. The research involving CTZ also suggests the possibility of exploring metal complexes of the target compound for enhancing its biological activity or modulating its properties.

17. cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine (KTZ) []

Compound Description: KTZ, like CTZ, is an antifungal agent used in the development of metal-based azole drug complexes for enhanced antifungal activity against Sporothrix species. []

Relevance: Although KTZ is structurally distinct from 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, it incorporates a 1,4-disubstituted piperazine moiety. This shared feature highlights the versatility of piperazine derivatives in drug design, particularly for targeting fungal pathogens. The research involving KTZ also suggests the possibility of exploring metal complexes of the target compound for enhancing its biological activity or modulating its properties.

18. 1,4-bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines []

Compound Description: This series of compounds were designed as platelet-activating factor (PAF) antagonists. The study revealed that increasing steric hindrance and hydrophobicity in the 2-position of the piperazine ring enhanced their PAF antagonistic activity. []

Relevance: The structural relationship to 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one lies in the common 1,4-disubstituted piperazine ring system. This shared feature emphasizes the importance of substituents on the piperazine ring for modulating the biological activity of these compounds. The research on PAF antagonists suggests that varying the substituent on the piperazine ring of the target compound could significantly impact its pharmacological profile and potentially lead to novel biological activities.

19. 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid (2/1) []

Compound Description: This salt consists of 1-(3-chlorophenyl)piperazinium cations and picrate anions, crystallizing with two independent cations, two anions, and a picric acid molecule in the asymmetric unit. The study focuses on its crystal structure and intermolecular interactions. []

Relevance: The structural relationship to 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one lies in the presence of a chlorophenyl-substituted piperazine ring, albeit in a different position (3-chlorophenyl vs. 2-chlorophenyl). This similarity highlights the importance of chloro-substituted phenyl rings in piperazine derivatives, potentially contributing to their physicochemical properties and biological activities.

Properties

CAS Number

1049566-95-1

Product Name

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

IUPAC Name

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.79

InChI

InChI=1S/C16H17ClN4O2/c1-19-15(22)7-6-13(18-19)16(23)21-10-8-20(9-11-21)14-5-3-2-4-12(14)17/h2-7H,8-11H2,1H3

InChI Key

HBKFUSRCUPVYDW-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.